![molecular formula C25H23NO5S B2507993 (3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114872-55-7](/img/structure/B2507993.png)
(3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, (3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone, is a complex organic molecule that may be related to various derivatives synthesized for their potential therapeutic properties. While the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and studied for their biological activities, such as anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step procedures starting from commercially available reagents. For instance, a derivative with a dihydroquinolinyl moiety was synthesized using a sequence of Povarov cycloaddition reaction followed by N-furoylation processes . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied, involving key steps such as substitution reactions and cycloadditions to construct the complex molecular framework.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by various spectroscopic techniques and confirmed by single crystal X-ray diffraction studies. For example, a compound with a piperidine ring was found to adopt a chair conformation, and the geometry around the sulfur atom was distorted tetrahedral . The molecular structure is often stabilized by various non-covalent interactions, including hydrogen bonds and π-π interactions, which are crucial for the stability and properties of the crystal structure.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their molecular structure and electronic properties. Theoretical calculations, such as density functional theory (DFT), are employed to optimize structural coordinates and evaluate electronic parameters like the HOMO-LUMO energy gap, which can give insights into the reactivity and stability of the molecule . Additionally, molecular electrostatic potential maps can identify reactive sites on the molecular surface, which are important for understanding the compound's behavior in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. Thermal properties are often studied using thermogravimetric analysis, revealing the temperature ranges in which the compounds are stable . The optical properties, such as absorption and emission spectra, can also be studied to understand the electronic transitions within the molecule. The crystal structure analysis provides information on the solid-state properties, including the packing of the molecules and the intermolecular forces at play.
Applications De Recherche Scientifique
Synthesis and Structural Exploration : A significant amount of research has been dedicated to the synthesis and structural analysis of compounds related to (3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone. These studies involve complex organic synthesis techniques and are fundamental to understanding the chemical properties and potential applications of these compounds (Gentles, Middlemiss, Proctor & Sneddon, 1991).
Antioxidant Activities and Enzyme Inhibition : There has been research into the antioxidant properties of phenol derivatives starting from this compound. The studies have shown that some molecules record powerful antioxidant profiles compared to standard compounds. This includes investigations into inhibition effects against various enzyme activities, indicating potential pharmacological applications (Artunç, Menzek, Taslimi, Gulcin, Kazaz & Şahin, 2020).
Investigation of Chemical Reactions and Mechanisms : The compound has been used in studies exploring different chemical reactions, such as the reaction of 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with ‘push–pull’ enamines. These investigations help understand the mechanisms and factors influencing these chemical reactions, which are essential for developing new synthetic methods (Nazarenko, Shtil, Buth, Chernega, Lozinskii & Tolmachev, 2008).
Exploring Therapeutic Potential : The compound has been used as a starting point for synthesizing various derivatives with potential therapeutic applications. For example, research has been conducted on synthesizing benzofuran derivatives as anti-tumor agents, indicating the compound's role in developing new pharmacologically active molecules (Hayakawa, Shioya, Agatsuma, Furukawa, Naruto & Sugano, 2004).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(4-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-4-17-9-12-19(13-10-17)26-16-24(32(28,29)23-8-6-5-7-20(23)26)25(27)18-11-14-21(30-2)22(15-18)31-3/h5-16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMNXLDYIBDGBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

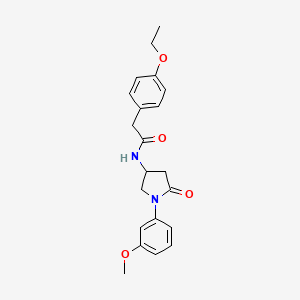
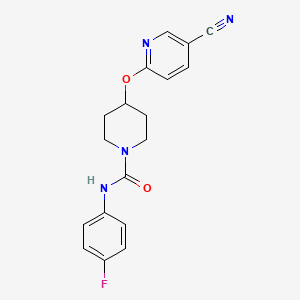
![4-[[2-[(3-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2507913.png)
![2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2507918.png)
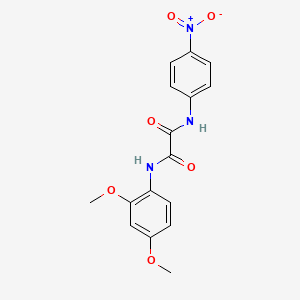
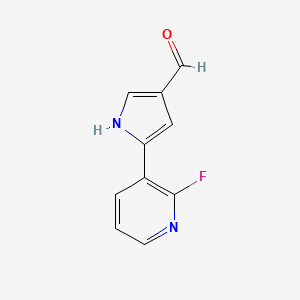
![N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2507922.png)
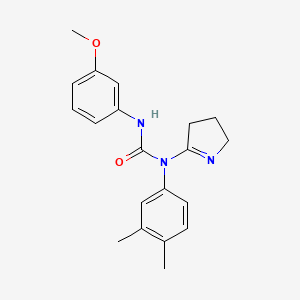
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methylphenyl)acetamide](/img/structure/B2507925.png)
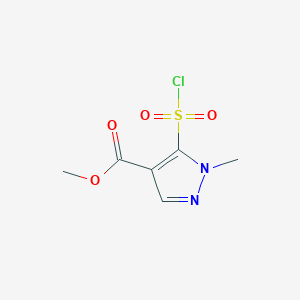
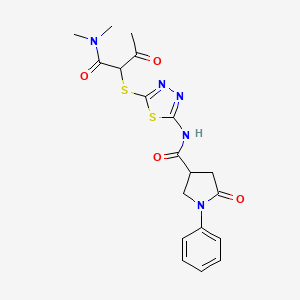
![2-[(2,6-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2507931.png)
![benzo[c][1,2,5]thiadiazol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2507932.png)
![4-[2-[[3-(4-Chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2507933.png)